
β-py-C10-PG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
β-py-C10-PG, also known as pyrenedecanoyl glycerophosphocholine, is a fluorescent phospholipid analog. This compound is used extensively in scientific research to study lipid bilayer structures and dynamics. It is particularly valuable for its ability to interact with various enzymes and receptors involved in lipid metabolism and cell signaling .
Preparation Methods
The synthesis of β-py-C10-PG involves the reaction of pyrophosphate with a C10 fatty acid chain and propylene glycol. This reaction results in the formation of a stable compound that can be used for various scientific research applications
Chemical Reactions Analysis
β-py-C10-PG undergoes various chemical reactions, including interactions with enzymes and receptors involved in lipid metabolism and cell signaling. It has been shown to interact with extrinsic species such as calcium ions, platelet-activating factor, drugs, membrane-associated proteins, and ethanol . These interactions can affect the structure and dynamics of lipid bilayers. Common reagents and conditions used in these reactions include calcium ions and various drugs that influence lipid metabolism.
Scientific Research Applications
β-py-C10-PG is widely used in scientific research for its ability to elucidate the effects of extrinsic species on lipid bilayer structure and dynamics. It has applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a probe for studying lipid metabolism and signaling. In biology, it helps in understanding the interactions between lipids and proteins. In medicine, it is used to study the effects of drugs on lipid bilayers. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of β-py-C10-PG involves its interaction with enzymes and receptors involved in lipid metabolism and cell signaling. It can affect the structure and dynamics of lipid bilayers by interacting with extrinsic species such as calcium ions, platelet-activating factor, drugs, membrane-associated proteins, and ethanol . These interactions can influence the activity of enzymes and receptors, leading to changes in lipid metabolism and cell signaling pathways.
Comparison with Similar Compounds
β-py-C10-PG is unique in its ability to interact with various enzymes and receptors involved in lipid metabolism and cell signaling. Similar compounds include other fluorescent phospholipid analogs such as pyrenedecanoyl glycerophosphocholine (β-py-C10-HPC) and other phospholipids with labeled head groups . These compounds also interact with lipid bilayers and are used in similar research applications, but this compound is particularly valuable for its stability and specific interactions with extrinsic species.
Properties
CAS No. |
220956-50-3 |
|---|---|
Molecular Formula |
C48H74NO10P |
Molecular Weight |
856.09 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


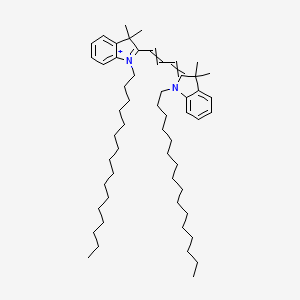
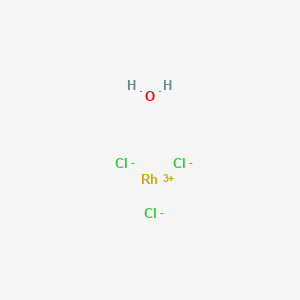
![2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide](/img/structure/B1147974.png)
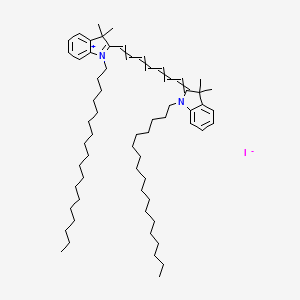

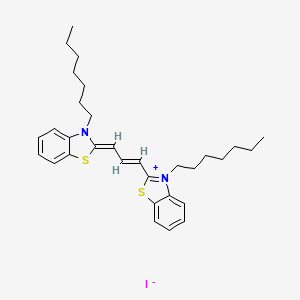
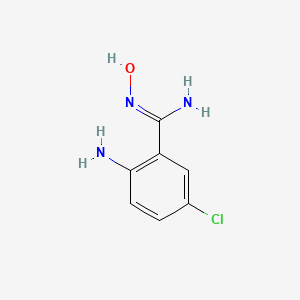

![methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate](/img/structure/B1147986.png)

